molecular formula C16H17NO B5432451 N,2,4-trimethyl-N-phenylbenzamide

N,2,4-trimethyl-N-phenylbenzamide

Cat. No.: B5432451
M. Wt: 239.31 g/mol
InChI Key: KAMBGYCPCCISKM-UHFFFAOYSA-N
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Description

N,2,4-Trimethyl-N-phenylbenzamide is a benzamide derivative characterized by a benzene ring substituted with methyl groups at the 2- and 4-positions and an N-phenyl-N-methyl moiety on the amide nitrogen. Benzamides are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatility in derivatization and functionalization .

Synthesis of such compounds typically involves coupling substituted benzoyl chlorides with amines. For example, N,N-diphenylbenzamide derivatives are synthesized via reactions between benzoyl chlorides and diphenylamine in the presence of a base like triethylamine . Similar methodologies could be applied to synthesize this compound using 2,4-dimethylbenzoyl chloride and N-methylaniline.

Properties

IUPAC Name

N,2,4-trimethyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12-9-10-15(13(2)11-12)16(18)17(3)14-7-5-4-6-8-14/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMBGYCPCCISKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N(C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings :

  • Electron-donating groups (e.g., methyl, methoxy) enhance aromatic stability and lipophilicity, favoring membrane permeability in drug design .
  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase electrophilicity, making the amide bond more reactive in catalytic processes .

N-Substituent Variations

The nitrogen substituent dictates steric and electronic interactions:

Compound Name N-Substituents Steric Effects Applications Reference
This compound N-Ph, N-CH₃ Moderate steric bulk Potential CNS activity (inference)
Trimethobenzamide N-[4-(2-dimethylaminoethoxy)benzyl] High steric bulk Antiemetic drug; targets dopamine receptors
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-(hydroxy-tert-butyl) Low steric bulk Metal-catalyzed C–H functionalization
4-(Trifluoromethyl)-N,N-diphenylbenzamide N,N-diphenyl High steric hindrance Catalyst in hydrogenation reactions

Key Findings :

  • Bulky N-substituents (e.g., diphenyl) hinder rotational freedom, affecting conformational stability .
  • Polar N-substituents (e.g., hydroxy-tert-butyl) enable coordination in metal-catalyzed reactions .

Key Findings :

  • Hydroxy and nitro groups enhance binding to biological targets through H-bonding and electrostatic interactions .
  • Trifluoromethyl groups improve metabolic stability and bioavailability .

Structural and Spectroscopic Insights

  • Crystallography : Compounds like 4-bromo-N-(2-nitrophenyl)benzamide exhibit distinct bond angles and torsional strain due to nitro and bromo substituents, as revealed by X-ray studies .
  • Spectroscopy : IR and NMR data for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide confirm hydrogen bonding (O–H stretch at ~3200 cm⁻¹) and amide resonance (C=O at ~1650 cm⁻¹) .

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